3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
Description
Properties
IUPAC Name |
3-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c17-16(18,19)12-3-1-4-14(11-12)26(23,24)22-9-6-13(7-10-22)25-15-5-2-8-20-21-15/h1-5,8,11,13H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTZIIWBJJQCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-piperidone with a sulfonyl chloride derivative to introduce the trifluoromethylphenylsulfonyl group.
-
Coupling with Pyridazine: : The piperidine intermediate is then coupled with a pyridazine derivative. This step often involves nucleophilic substitution reactions where the piperidine nitrogen attacks an electrophilic center on the pyridazine ring, facilitated by a base such as potassium carbonate.
-
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Bases: Potassium carbonate or sodium hydride for substitution reactions.
Major Products
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Sulfides from the reduction of the sulfonyl group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have shown that compounds containing sulfonyl groups exhibit significant antimicrobial activity. The presence of the trifluoromethyl group in the phenyl ring enhances this effect. Research indicates that derivatives of this compound have demonstrated efficacy against various multidrug-resistant strains of bacteria, particularly Staphylococcus aureus .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to various diseases. For example, studies on similar compounds have shown that modifications in the piperidine ring can lead to enhanced inhibition of phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in cancer progression . This suggests that 3-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine could be a candidate for further investigation in cancer therapeutics.
Drug Development
The incorporation of the trifluoromethyl group has been linked to increased potency in drug candidates. For instance, compounds with similar structures have been developed for treating conditions like pain and inflammation due to their ability to modulate receptor activity effectively . The potential for this compound in drug development is significant, particularly for conditions requiring targeted therapies.
Case Studies
- Antibacterial Activity : A study highlighted that derivatives with a trifluoromethyl group showed MIC values as low as 0.39 μg/mL against S. aureus, indicating strong antibacterial properties .
- Cancer Research : In vitro studies demonstrated that compounds with similar structural motifs inhibited cancer cell lines effectively, leading to further exploration of their mechanisms of action .
Synthesis Approaches
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution Reactions : Utilizing piperidine derivatives and sulfonyl chlorides.
- Coupling Reactions : Employing palladium-catalyzed methods to form the pyridazine ring effectively.
Mechanism of Action
The mechanism of action of 3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound within the active site of the target.
Comparison with Similar Compounds
Spectral and Physical Properties
Mass Spectrometry (MS) :
Analogs with trifluoromethyl groups (e.g., 6e , m/z 410.18 ; 8a , m/z ~449.21 ) have higher molecular weights than fluorine-containing counterparts (e.g., 13b , m/z 351.11 ). The target compound’s molecular weight is expected to align with these trends due to its trifluoromethyl and pyridazine components.1H-NMR Profiles :
The pyridazine ring in the target compound will exhibit distinct aromatic proton shifts compared to aniline derivatives like 13b (δ 6.5–7.5 ppm for NH2 and aryl protons ). Sulfonyl-linked piperidine protons typically resonate at δ 3.0–4.0 ppm, as seen in 13b and 14d .
Functional Group Modifications
- Ureido/Thioureido Additions: Ureido derivatives (e.g., 14a, 14d) and thioureido analogs (e.g., 8a, 8b) show reduced yields (35–55%) compared to simpler sulfonamides, likely due to steric hindrance during coupling reactions .
Table 1: Key Analogs and Comparative Data
Biological Activity
The compound 3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 337.32 g/mol. The trifluoromethyl group attached to the phenyl ring significantly influences its biological properties, enhancing potency and selectivity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various derivatives related to pyridazine compounds. For instance, a related compound demonstrated moderate cytotoxicity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were reported as follows:
These findings suggest that the incorporation of a trifluoromethyl group may enhance the compound's ability to induce apoptosis in cancer cells.
The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of c-Met kinase activity, a critical pathway in tumor growth and metastasis. Inhibitory activity was noted with IC50 values around 0.09 μM, comparable to established inhibitors like Foretinib .
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group is crucial for enhancing the biological activity of related compounds. SAR studies indicate that modifications to the piperidine and pyridazine rings can significantly impact potency. For example, variations in substituents on the phenyl ring led to differences in cytotoxicity profiles, suggesting that careful design can optimize therapeutic effects .
Case Studies
- In Vitro Studies : A series of pyridazine derivatives were synthesized and tested for their cytotoxic properties against various cancer cell lines. The results indicated that certain derivatives exhibited significant activity, prompting further investigation into their potential as therapeutic agents .
- Animal Models : Preliminary studies using animal models demonstrated that compounds similar to this compound showed promising results in reducing tumor size and enhancing survival rates when administered alongside conventional chemotherapy agents .
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing 3-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine?
- Methodological Answer : The synthesis typically involves:
- Sulfonylation : Introducing the trifluoromethylphenyl sulfonyl group to the piperidine ring using a sulfonyl chloride derivative under basic conditions (e.g., NaH in DMF) .
- Etherification : Coupling the sulfonylated piperidine with pyridazine via nucleophilic substitution, requiring anhydrous solvents (e.g., THF) and controlled temperatures (50–70°C) to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the final product. Reaction yields are optimized by adjusting solvent polarity and stoichiometric ratios of intermediates .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm substituent positions (e.g., trifluoromethyl group at δ 110–120 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₆H₁₅F₃N₂O₃S) .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .
Q. How do the functional groups in this compound influence its chemical reactivity?
- Methodological Answer :
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, influencing binding to hydrophobic protein pockets .
- Sulfonyl Group : Participates in hydrogen bonding with biological targets (e.g., enzymes) and stabilizes the transition state in nucleophilic reactions .
- Pyridazine Ring : Acts as a hydrogen bond acceptor, affecting solubility and electronic properties. Reactivity can be modulated via substitution at the 3- or 6-positions .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to address low yields or impurities?
- Methodological Answer :
- Condition Screening : Test solvents (DMF vs. THF), bases (NaH vs. K₂CO₃), and temperatures to minimize byproducts (e.g., over-sulfonylation) .
- Catalyst Selection : Use Pd/C for hydrogenation steps to reduce nitro intermediates without degrading the pyridazine ring .
- In-line Monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates before side reactions occur .
Q. How should contradictions in structural data (e.g., NMR vs. MS) be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational models (DFT calculations) to verify resonance assignments .
- Isotopic Labeling : Use ¹⁸O-labeled reagents to confirm ether bond formation if MS data suggests unexpected fragmentation .
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry, especially for the piperidine ring conformation .
Q. What strategies are effective for studying the compound’s biological targets and mechanism of action?
- Methodological Answer :
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities, focusing on sulfonamide-interacting enzymes (e.g., carbonic anhydrase) .
- In Vitro Assays : Use fluorescence polarization or SPR to quantify binding kinetics with suspected targets (e.g., kinase inhibitors) .
- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS to identify stability-limiting functional groups .
Q. What methods are recommended for modifying the compound to improve solubility or metabolic stability?
- Methodological Answer :
- Pro-drug Design : Introduce ester or phosphate groups at the pyridazine oxygen to enhance aqueous solubility .
- Fluorine Scanning : Replace hydrogen atoms with fluorine at strategic positions (e.g., pyridazine ring) to block oxidative metabolism .
- PEGylation : Attach polyethylene glycol chains to the piperidine nitrogen to prolong half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
